Methyl 3-(2-amino-4-bromophenoxy)benzoate
Description
Methyl 3-(2-amino-4-bromophenoxy)benzoate is a benzoic acid derivative characterized by a methyl ester group at the benzene ring’s carboxyl position and a substituted phenoxy moiety at the meta (3-) position. The phenoxy group is further substituted with an amino (-NH₂) group at the 2-position and a bromine atom at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Synthesis: The compound can be synthesized via Williamson ether synthesis, involving the reaction of methyl 3-hydroxybenzoate with 2-amino-4-bromophenol in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) . Purification typically employs column chromatography using gradients of ethyl acetate and petroleum ether .
Properties
IUPAC Name |
methyl 3-(2-amino-4-bromophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBJILACMGYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-4-bromophenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-4-bromophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-amino-4-bromophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Hydroxybenzoates, aminobenzoates.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anticancer Activity
Methyl 3-(2-amino-4-bromophenoxy)benzoate has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors of the Bcl-2 family proteins, which are implicated in cancer cell survival, suggests it could be a candidate for targeting these pathways. Recent studies have shown that derivatives of benzoates can effectively bind to anti-apoptotic proteins, providing a scaffold for developing dual inhibitors against Mcl-1 and Bfl-1, which are critical in various cancers .
B. Synthesis of Novel Therapeutics
The compound serves as a precursor in the synthesis of other biologically active molecules. For example, it has been utilized in the preparation of compounds designed to inhibit the hedgehog signaling pathway, a target for cancer therapy . The synthesis process often involves reactions with various amines and halides to enhance biological activity and selectivity.
A. Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of this compound and its derivatives. By modifying different functional groups on the benzene ring, researchers have identified compounds with improved potency against specific cancer cell lines. For instance, modifications that enhance lipophilicity have been shown to increase cellular uptake and efficacy .
B. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These computational studies provide insights into how structural modifications can lead to enhanced biological activity, guiding future synthetic efforts .
Material Science Applications
A. Development of Functional Materials
In addition to its medicinal uses, this compound is being explored for applications in material science. Its ability to form stable complexes with metal ions makes it suitable for developing sensors and catalysts . The compound's properties can be tailored through chemical modifications, allowing for the design of materials with specific functionalities.
Case Studies and Data Tables
The following table summarizes key findings from recent studies involving this compound:
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-bromophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties :
- Molecular Formula: C₁₄H₁₂BrNO₃
- Molecular Weight : 338.16 g/mol (calculated).
- Key Functional Groups: Ester (benzoate), ether (phenoxy), amino (-NH₂), and bromine (Br).
The bromine atom enhances electrophilic substitution reactivity, while the amino group enables hydrogen bonding and participation in acid-base reactions.
Comparison with Structurally Similar Compounds
Methyl 3-(2-amino-4-chlorophenoxy)benzoate
Structural Similarities :
Key Differences :
| Property | Bromo Derivative | Chloro Derivative |
|---|---|---|
| Molecular Weight | 338.16 g/mol | 293.71 g/mol |
| Halogen Reactivity | C-Br bond is longer/weaker; more reactive in SN2 reactions | C-Cl bond is shorter/stronger; less reactive |
| Polarizability | Higher (Br is more polarizable) | Lower |
| Biological Activity | Potential for halogen bonding in drug design | Reduced halogen bonding capacity |
Applications : The bromo derivative’s higher reactivity and polarizability make it preferable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chloro analog may be used in less demanding synthetic contexts .
Methyl 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoate
Structural Differences :
- Acetamide linker between phenoxy and benzoate groups.
- Methyl group instead of amino at the 2-position of the phenoxy ring .
Impact on Properties :
- Hydrogen Bonding : The acetamide group introduces additional hydrogen-bonding sites, enhancing solubility in polar solvents.
- Synthesis: Requires coupling of 2-bromo-4-methylphenoxyacetyl chloride with methyl 4-aminobenzoate .
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate
Structural Contrasts :
- Ethyl ester instead of methyl.
- Tetrafluoropropan-2-yl linker and 3-bromophenylamino substituent .
Functional Implications :
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
Key Features :
- Triazine core introduces nitrogen-rich heterocycle.
- Additional 4-methoxyphenoxy and formyl groups .
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
Methyl 3-(2-amino-4-bromophenoxy)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a brominated phenoxy moiety. The molecular formula is C16H16BrN O3, and it possesses a molecular weight of approximately 351.21 g/mol. The presence of the amino group and bromine atom suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzoate derivatives that target cyclooxygenases (COX-1 and COX-2) .
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, leading to modulation of cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vivo studies have shown that it can reduce carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent. For example, related compounds have demonstrated up to 53% inhibition of edema formation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which could be attributed to its structural features that disrupt bacterial cell membranes.
Anticancer Potential
Recent investigations into the compound's anticancer properties have revealed that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial integrity, similar to other compounds in its class .
Case Studies
- Anti-inflammatory Study : A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation markers such as COX-2 and IL-1β by over 70%, suggesting a strong anti-inflammatory effect .
- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
